N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as PXS-4728A, is a novel small molecule drug that has been developed for the treatment of various inflammatory and fibrotic diseases. PXS-4728A is a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), which is an enzyme that is involved in the regulation of inflammation and fibrosis.
Scientific Research Applications
Novel Synthesis Methods and Molecular Structures
Research has been conducted on the development of new synthetic routes for compounds related to or potentially including structures similar to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. For instance, Back and Nakajima (2000) described a convenient new route to synthesize a range of piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines, which may relate to the synthesis pathways or structural motifs of the target compound (Back & Nakajima, 2000).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, compounds bearing resemblance to or serving as precursors for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been explored for their pharmacological potential. For example, Zhou et al. (2008) discovered a compound with significant antitumor activity in vivo, showcasing the therapeutic promise of such structures in cancer treatment (Zhou et al., 2008). Furthermore, Grimwood et al. (2011) investigated a novel κ-opioid receptor antagonist, demonstrating the compound's potential in treating depression and addiction disorders, indicating the broad utility of related structures in addressing various health conditions (Grimwood et al., 2011).
Polymer Science Applications
In polymer science, the incorporation of amino acid moieties into polymers has been researched. Mori, Sutoh, and Endo (2005) synthesized homopolymers of a monosubstituted acrylamide having an amino acid moiety in the side chain through reversible addition−fragmentation chain transfer polymerization, highlighting the utility of such molecular structures in developing polymers with specific properties (Mori, Sutoh, & Endo, 2005).
properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-27-17-8-4-15(5-9-17)19(23)14-21-20(24)16-6-10-18(11-7-16)28(25,26)22-12-2-3-13-22/h4-11,19,23H,2-3,12-14H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGBVLQGUVASSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.